Emulsification Potency Among N-Methylated Glycines
In head-to-head evaluation of oil-in-water emulsion systems containing equimolar concentrations of each test compound, N,N-dimethylglycine (DMG) was identified as the most potent enhancer of emulsification, outperforming glycine, sarcosine (N-methylglycine), and betaine (N,N,N-trimethylglycine) under the pH 7.0 conditions tested [1].
| Evidence Dimension | Emulsification enhancement potency (relative ranking) |
|---|---|
| Target Compound Data | Most potent enhancer of emulsification among the four compounds tested |
| Comparator Or Baseline | Glycine, sarcosine, betaine (each less potent than DMG) |
| Quantified Difference | DMG > sarcosine > glycine > betaine (rank order by emulsification potency at pH 7.0) |
| Conditions | Oil-in-water emulsions; pH 7.0; equivalent molar concentrations of each compound; aqueous system |
Why This Matters
For formulation scientists developing glycine-based ionic liquids, emulsifiers, or stabilized aqueous delivery systems, DMG hydrochloride provides the highest emulsification efficiency per molar equivalent among its structural class, reducing the mass of additive required and minimizing formulation complexity [1].
- [1] Vanhauteghem, D., Janssens, G. P., Lauwaerts, A., Sys, S., Boyen, F., Kalmar, I. D., & Meyer, E. (2012). Glycine and its N-methylated analogues cause pH-dependent membrane damage to enterotoxigenic Escherichia coli. Amino Acids, 43(1), 245–253. View Source
